CID 132371059
描述
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C12H23N/c1-16(2,3)22-15(21)17-13(14(19)20)10-11-6-8-12(9-7-11)18(4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCUXCVGMBXGZ-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 132371059 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, followed by their transformation into the final product through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of CID 132371059 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
CID 132371059 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving CID 132371059 often require specific conditions such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new functionalized molecules.
科学研究应用
CID 132371059 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.
Medicine: CID 132371059 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism by which CID 132371059 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. These interactions can affect cellular signaling, gene expression, and metabolic processes, contributing to the compound’s overall effects.
相似化合物的比较
Structural Comparison
demonstrates comparisons using 2D/3D structural overlays and steroid backbone orientations for substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin derivatives, CID 72326) . Applying this approach, hypothetical analogs of CID 132371059 could be evaluated for:
- Core scaffold alignment (e.g., aromatic rings, functional groups).
- Steric and electronic profiles (e.g., substituent effects on binding affinity).
Table 1: Hypothetical Structural Comparison
| Compound (CID) | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|
| CID 132371059 | Not reported | Not reported | Not reported | — |
| CID 252137 (Example) | Indole-carboxylic acid | Br, COOH | 240.05 | 0.98 |
| CID 10153267 | Betulin-caffeoyl | Caffeoyl, hydroxyl | 498.70 | 0.86 |
*Similarity scores derived from computational tools (e.g., Tanimoto coefficient), as exemplified in .
Functional and Pharmacological Comparison
provides benchmarks for solubility, toxicity, and enzyme inhibition (e.g., CYP1A2 inhibition by CID 252137) . For CID 132371059, functional comparisons might include:
- Solubility profiles : Aqueous vs. organic solubility.
- Biological targets : Enzymatic inhibition or receptor modulation.
- Toxicity warnings : Acute or chronic exposure risks.
Table 2: Hypothetical Functional Comparison
| Compound (CID) | Solubility (mg/ml) | BBB Permeability | CYP Inhibition | IC50 (nM) |
|---|---|---|---|---|
| CID 132371059 | Not reported | Not reported | Not reported | — |
| CID 252137 | 0.052 | Yes | CYP1A2 | 250 |
| CID 5469634 | 0.12 | No | None | >1000 |
3. Research Findings and Gaps
The absence of explicit data for CID 132371059 underscores the need for:
Synthesis and characterization : Experimental protocols from (e.g., column chromatography, reaction quenching) could guide purification .
In vitro/in vivo assays : Methods in (e.g., substrate specificity assays) and (e.g., toxicity profiling) are critical for functional analysis .
Computational modeling : Molecular docking or QSAR studies, as implied in ’s 3D overlays, could predict interactions .
4. Conclusion
CID 132371059 remains uncharacterized in the provided evidence. However, leveraging comparative frameworks from studies on analogous compounds (e.g., indole derivatives, betulin-based inhibitors) provides a roadmap for future research. Rigorous experimental validation, aligned with methodologies in the cited sources, is essential to elucidate its chemical and biological profile.
References Structural and inhibitory comparisons of substrates (taurocholic acid, betulin derivatives). Experimental synthesis, solubility, and toxicity data for indole-carboxylic acid analogs. Guidelines for compound visualization and structural overlays. Methodological standards for data reporting and reproducibility.
常见问题
Q. Table 1: Common Characterization Techniques for CID 132371059
| Technique | Application | Example Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | Column: C18, λ = 254 nm |
| NMR (1H/13C) | Structural confirmation | Solvent: DMSO-d6 |
| DSC | Thermal stability | Heating rate: 10°C/min |
Q. Table 2: Frameworks for Research Design
| Framework | Use Case | Example Application |
|---|---|---|
| PICO | Hypothesis formulation | "Does CID 132371059 inhibit X enzyme in vitro?" |
| FINER | Feasibility assessment | Evaluating resource needs for synthesis scale-up |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
